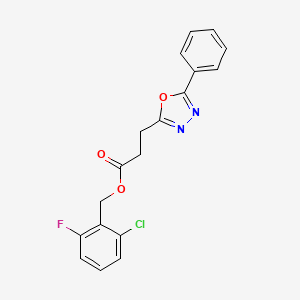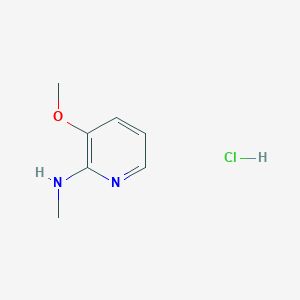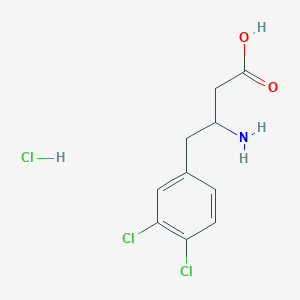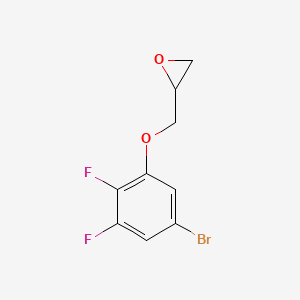
2-Chloro-6-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate is a synthetic organic compound with the molecular formula C18H14ClFN2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a benzyl group substituted with chlorine and fluorine, linked to a propanoate ester containing an oxadiazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by cyclization of benzophenone hydrazide with appropriate reagents.
Nucleophilic Alkylation: The oxadiazole intermediate undergoes nucleophilic alkylation with 2-Chloro-6-fluorobenzyl chloride under basic conditions.
Esterification: The final step involves esterification of the alkylated product with propanoic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Chloro-6-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing chlorine or fluorine.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and alcohol.
科学研究应用
2-Chloro-6-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate has several scientific research applications:
作用机制
The mechanism of action of 2-Chloro-6-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid: Similar structure but lacks the benzyl group substituted with chlorine and fluorine.
2-Chloro-6-fluorobenzyl chloride: Contains the benzyl group but lacks the oxadiazole ring and ester functionality.
1,3,4-Oxadiazole Derivatives: Various derivatives with different substituents on the oxadiazole ring.
Uniqueness
2-Chloro-6-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine on the benzyl group, along with the oxadiazole ring, makes it a versatile compound for various applications .
属性
分子式 |
C18H14ClFN2O3 |
|---|---|
分子量 |
360.8 g/mol |
IUPAC 名称 |
(2-chloro-6-fluorophenyl)methyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate |
InChI |
InChI=1S/C18H14ClFN2O3/c19-14-7-4-8-15(20)13(14)11-24-17(23)10-9-16-21-22-18(25-16)12-5-2-1-3-6-12/h1-8H,9-11H2 |
InChI 键 |
QXSRYZURPNEQCH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CCC(=O)OCC3=C(C=CC=C3Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12503644.png)
![Tert-butyl [1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)piperidin-3-yl]carbamate](/img/structure/B12503645.png)
![N-{4-[(naphthalen-1-ylmethyl)amino]phenyl}acetamide](/img/structure/B12503648.png)


![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12503657.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12503658.png)

![3-(4-{[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}phenyl)prop-2-enoic acid](/img/structure/B12503671.png)


![Cyclic-Oligo Bis[(1R,2R)-(+)-1,2-cyclohexanediaMino-N,N'-bis(3,3'-di-t-butylsalicylidene) cobalt(III)triflate]-5,5'-bis(2-carboxyethyl)ether](/img/structure/B12503686.png)

![N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]ethyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12503717.png)
